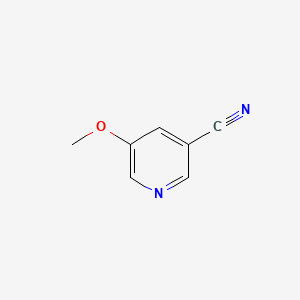

5-Methoxynicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-10-7-2-6(3-8)4-9-5-7/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLPQTWDFZCDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631116 | |

| Record name | 5-Methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298204-74-7 | |

| Record name | 5-Methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxynicotinonitrile: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of 5-Methoxynicotinonitrile (CAS No: 298204-74-7), a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. This document delves into its fundamental physicochemical properties, offers a predictive analysis of its spectroscopic characteristics, and outlines key synthetic and reactive pathways. Emphasis is placed on its application as a versatile scaffold in medicinal chemistry, supported by detailed experimental protocols and safety guidelines. This guide is intended to serve as a critical resource for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, facilitating the strategic application of this compound in the development of novel molecular entities.

Introduction: The Strategic Importance of the Nicotinonitrile Scaffold

Substituted nicotinonitriles represent a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Their inherent structural features and electronic properties make them versatile precursors for a wide array of biologically active molecules. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of pharmacological profiles, making these compounds valuable scaffolds in the design of novel therapeutics. This compound, in particular, serves as a key intermediate, offering multiple sites for chemical modification and the construction of complex molecular architectures.[2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 298204-74-7 | [2] |

| Molecular Formula | C₇H₆N₂O | [3] |

| Molecular Weight | 134.14 g/mol | [3] |

| Appearance | Off-white to light brown solid | [3] |

| Melting Point | 98-100 °C | [3] |

| Boiling Point (Predicted) | 238.6 ± 25.0 °C | [3] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 1.17 ± 0.10 | [3] |

| InChI Key | DMLPQTWDFZCDTJ-UHFFFAOYSA-N | [1] |

| SMILES | COc1cncc(c1)C#N | [1] |

Predicted Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The electron-withdrawing nitrile group and the electron-donating methoxy group will influence the chemical shifts of the pyridine ring protons.

-

Methoxy Protons (-OCH₃): A sharp singlet is predicted to appear around δ 3.9-4.1 ppm .

-

Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (δ 7.0-9.0 ppm ) are expected. The proton at the C2 position is likely to be the most downfield, appearing as a doublet. The proton at the C6 position would also be a doublet, and the proton at the C4 position would appear as a doublet of doublets or a triplet, depending on the coupling constants.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. For this compound, seven distinct signals are anticipated.

-

Methoxy Carbon (-OCH₃): Expected in the range of δ 55-60 ppm .[5]

-

Nitrile Carbon (-C≡N): A characteristic peak is predicted between δ 115-120 ppm .[5]

-

Aromatic Carbons (Pyridine Ring): Five signals are expected in the region of δ 100-160 ppm . The carbon bearing the methoxy group (C5) will be significantly shielded, while the carbons adjacent to the nitrogen and the nitrile group will be deshielded.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the nitrile and methoxy groups, as well as the aromatic C-H and C=C/C=N bonds.

-

-C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2220-2240 cm⁻¹ .[6]

-

C-O Stretch (Methoxy): A strong absorption band is predicted around 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch).

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹ .[6]

-

Aromatic C=C and C=N Stretches: Multiple bands of variable intensity are anticipated in the 1400-1600 cm⁻¹ region.[6]

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 134 .[7]

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 119 , or the loss of a formyl radical (•CHO) to give a fragment at m/z 105 . Further fragmentation of the pyridine ring would also be observed.[8][9]

Synthesis and Reactivity

This compound is typically synthesized from precursors such as 5-bromonicotinonitrile or 5-hydroxynicotinonitrile. A common synthetic route involves the nucleophilic substitution of a halide with a methoxide source.

General Synthetic Protocol: Nucleophilic Aromatic Substitution

A plausible laboratory-scale synthesis involves the reaction of 5-bromo-3-cyanopyridine with sodium methoxide in a suitable solvent like methanol or dimethylformamide (DMF) under elevated temperatures.

Step-by-Step Methodology:

-

To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 5-bromo-3-cyanopyridine (1.0 equivalent).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Reactivity and Utility in Cross-Coupling Reactions

The true value of substituted nicotinonitriles like this compound often lies in their utility as building blocks for more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. While this compound itself lacks a leaving group for direct coupling, its bromo-substituted precursors are extensively used in reactions such as the Suzuki-Miyaura coupling.[1][10]

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[11]

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The nicotinonitrile core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the pyridine nitrogen provides a key interaction point with biological targets. The methoxy group can modulate lipophilicity and metabolic stability, and also serves as a handle for further functionalization.

Derivatives of nicotinonitrile have shown a broad range of therapeutic potential, including:

-

Kinase Inhibitors: The pyridine ring can mimic the hinge-binding motif of ATP in many protein kinases.

-

Antiviral and Antibacterial Agents: The nitrogen-containing heterocycle can interact with key enzymes in pathogens.

-

Central Nervous System (CNS) Agents: The ability of the nicotinonitrile scaffold to be modified allows for the optimization of properties required for blood-brain barrier penetration.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Classification: Acutely toxic if swallowed (Acute Tox. 3 Oral).[1]

-

GHS Pictogram: GHS06 (Skull and Crossbones).[1]

-

Signal Word: Danger.[1]

-

Hazard Statement: H301: Toxic if swallowed.[1]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P330: Rinse mouth.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

References

-

PubChem. (n.d.). 5-Methylnicotinonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR Spectrum of compound 5', B) ¹H-NMR Spectrum of compound 5, C) D₂O Exchange spectrum of compound 5. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). Retrieved from [Link]

-

Wuhan Chemwish Technology Co., Ltd. (n.d.). This compound CAS NO.298204-74-7. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-methoxypyridine-2-carbonitrile. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, 5%_DMSO, experimental) (HMDB0000635). Retrieved from [Link]

-

Chemguide. (n.d.). Mass spectra - the molecular ion (M+) peak. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-3-methoxy-2-methylpyridine (C₇H₈BrNO). Retrieved from [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

-

Research Scientific. (n.d.). 5-BROMO-3-CYANOPYRIDINE, 97%. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methoxyacetonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Crunch Chemistry. (2020, March 16). How to interpret a mass spectrum for a molecule [Video]. YouTube. Retrieved from [Link]

-

ChemRxiv. (2025). A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

Chemical Society Reviews. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). ¹³C-NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound, CasNo.298204-74-7 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 3. rsc.org [rsc.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. uni-saarland.de [uni-saarland.de]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

Introduction: The Significance of the Nicotinonitrile Scaffold

An In-Depth Technical Guide to 5-Methoxynicotinonitrile: Structure, Properties, and Applications

Substituted nicotinonitriles, also known as 3-cyanopyridines, represent a class of heterocyclic compounds of paramount importance in the fields of medicinal chemistry and materials science. Their rigid, aromatic core, featuring a unique arrangement of nitrogen and cyano functionalities, serves as a versatile scaffold for the development of a wide array of biologically active molecules. These derivatives have been investigated for their potential as antibacterial, antitumor, and antiviral agents. The strategic placement of functional groups on the pyridine ring allows for fine-tuning of the molecule's steric and electronic properties, making them valuable intermediates in organic synthesis and drug discovery. This guide provides a detailed technical overview of this compound, a key exemplar of this chemical class.

Core Molecular Profile

This compound is a substituted pyridine derivative characterized by a methoxy group at the 5-position and a nitrile group at the 3-position. This substitution pattern imparts specific chemical properties that are leveraged in its synthetic applications.

| Property | Data | Source |

| IUPAC Name | 5-methoxypyridine-3-carbonitrile | [1] |

| Synonyms | This compound, 5-methoxy-3-pyridinecarbonitrile | [1] |

| CAS Number | 298204-74-7 | [1] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1][2] |

| Monoisotopic Mass | 134.048012819 Da | [1] |

| Primary Application | Organic intermediate, Research building block |

Molecular Structure and Analysis

The molecular architecture of this compound consists of a pyridine ring, an electron-deficient aromatic system. The key functional groups—the nitrile (-C≡N) and the methoxy (-OCH₃)—are positioned meta to each other, influencing the molecule's reactivity and intermolecular interactions.

-

Nitrile Group (-C≡N): This strongly electron-withdrawing group significantly lowers the electron density of the pyridine ring, making it susceptible to nucleophilic attack. The carbon atom of the nitrile is sp-hybridized, contributing to the molecule's linear geometry in that region.

-

Methoxy Group (-OCH₃): As an electron-donating group through resonance, the methoxy group partially counteracts the electron-withdrawing effect of the ring nitrogen and the nitrile. This electronic interplay is crucial for directing further chemical modifications.

Caption: Molecular structure of this compound.

Synthesis and Reactivity

The synthesis of substituted pyridines like this compound often involves the modification of a pre-existing pyridine core. A common strategy is the nucleophilic aromatic substitution of a suitably activated precursor, such as a halogenated pyridine.

Illustrative Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from established methods for the synthesis of methoxypyridines from their corresponding brominated analogs. The choice of a strong base like sodium hydride is critical for deprotonating methanol to form the potent sodium methoxide nucleophile, which is necessary to displace the bromide from the electron-deficient pyridine ring.

Reaction: 3-Bromo-5-halopyridine + Sodium Methoxide → 3-Bromo-5-methoxypyridine (precursor)

-

Reagent Preparation: In a dry, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Nucleophile Formation: Cool the suspension to 0°C using an ice bath. Slowly add anhydrous methanol (1.5 equivalents) dropwise. The evolution of hydrogen gas will be observed. Allow the mixture to stir at room temperature for 20 minutes to ensure complete formation of sodium methoxide.

-

Substitution Reaction: Add a solution of the starting dihalopyridine (e.g., 3,5-dibromopyridine, 1.0 equivalent) in anhydrous DMF to the methoxide solution.

-

Heating and Monitoring: Heat the reaction mixture to 70-90°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and carefully quench by pouring it into an ice-water mixture.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the methoxypyridine precursor. Further steps, such as cyanation, would be required to install the nitrile group.

Caption: Workflow for nucleophilic substitution on a pyridine ring.

Applications in Research and Development

This compound serves primarily as a building block in the synthesis of more complex molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

-

Pharmaceutical Scaffolding: The nicotinonitrile core is a privileged scaffold in drug design. The nitrogen atom can act as a hydrogen bond acceptor, while the nitrile group can participate in various chemical transformations or also act as a hydrogen bond acceptor. The methoxy substituent can be used to modulate lipophilicity and metabolic stability.

-

Intermediate in Cross-Coupling Reactions: While not having a halogen for direct coupling, the pyridine ring can be activated for various transformations. More commonly, related halogenated methoxynicotinonitriles are used in powerful palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations to introduce aryl, alkynyl, and amino moieties.

Analytical Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While specific spectral data is not publicly available, a theoretical analysis based on its structure provides expected outcomes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. Their specific chemical shifts and coupling patterns would confirm the 1,3,5-substitution pattern. A sharp singlet around 3.8-4.0 ppm would be characteristic of the methoxy (-OCH₃) protons.

-

¹³C NMR: The carbon spectrum would show seven unique signals. The carbon of the nitrile group would appear significantly downfield (typically 115-120 ppm). The remaining signals would correspond to the five carbons of the pyridine ring and the single carbon of the methoxy group (around 55-60 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. An ESI-MS experiment would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton.

-

Infrared (IR) Spectroscopy: The IR spectrum would provide key functional group information. A sharp, intense absorption band around 2220-2240 cm⁻¹ would be definitive for the nitrile (-C≡N) stretching vibration. C-O stretching vibrations for the methoxy group would appear in the 1000-1300 cm⁻¹ region.

Safety and Handling Protocols

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

-

Respiratory Protection: Use only in a well-ventilated area or with a certified respirator if dust or aerosols are generated.

-

-

Handling and Storage:

-

Wash hands thoroughly after handling.[3]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Avoid contact with strong oxidizing agents, acids, and bases.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately.[3]

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]

-

If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

-

References

-

PubChem. 5-Methoxypyridine-3-carbonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Bromo-2-methoxynicotinonitrile. National Center for Biotechnology Information. [Link]

-

Stenutz, R. 5-methylpyridine-3-carbonitrile. Stenutz. [Link]

-

PubChem. 5-Methoxypyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Methoxynicotinic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Methoxy-2-(5-methylpyridin-3-yl)benzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Methoxy-5-phenylnicotinonitrile. National Center for Biotechnology Information. [Link]

-

Stenutz, R. methyl 5-methoxypyridine-3-carboxylate. Stenutz. [Link]

-

Cabrera, J. et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. Pharmaceuticals. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling and Risk Mitigation of 5-Methoxynicotinonitrile

This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies for 5-Methoxynicotinonitrile. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.

Core Hazard Profile and Risk Assessment

This compound is a substituted pyridine derivative, a class of compounds widely utilized in medicinal chemistry and materials science.[1] Its utility, however, is paired with a distinct hazard profile that necessitates a thorough understanding and disciplined handling approach. A comprehensive risk assessment begins with a clear-eyed view of its inherent dangers.

GHS Classification and Toxicological Concerns

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards of this compound. Its classification underscores the primary routes of potential harm.

Table 1: GHS Hazard Identification for this compound

| Hazard Class | GHS Classification | Hazard Statement |

|---|---|---|

| Acute Toxicity | Category 4, Oral | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity | Category 3, Single Exposure | H335: May cause respiratory irritation |

The nitrile (-C≡N) functional group is a key structural alert. While not all nitriles are acutely toxic, many can be metabolized in vivo to release cyanide, which inhibits cellular respiration. Therefore, all handling procedures must be designed to prevent ingestion, inhalation, and skin absorption, treating the compound with the caution afforded to potential cyanide precursors.[3][4]

Physicochemical Properties and Reactivity

Understanding the physical and chemical stability of this compound is fundamental to its safe storage and use in reactions.

Table 2: Physicochemical Data and Incompatibilities

| Property | Data | Source |

|---|---|---|

| Conditions to Avoid | Heat, sparks, and open flames.[5][6] | Chemcia |

| Incompatible Materials | Strong oxidizing agents, reducing agents, and bases.[5] | Chemcia |

| Hazardous Decomposition | When heated to decomposition, it may emit toxic fumes of nitrogen oxides and cyanides.[7] | PubChem |

| Storage Temperature | Recommended to store in a refrigerator.[2] | CymitQuimica |

The incompatibility with strong oxidizing agents and bases requires careful planning of experimental setups and segregation in storage.[5]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective safety management prioritizes systematic hazard control over reliance on personal protective equipment (PPE). The hierarchy of controls is a framework that dictates the most effective means of risk reduction.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Chemical Fume Hood: All manipulations of solid or dissolved this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is to prevent the inhalation of fine powders or aerosols, which is a primary exposure risk.[8]

-

Ventilation: Ensure adequate general laboratory ventilation to complement the local exhaust of the fume hood.[2]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly. Their proximity is crucial for mitigating accidental exposures.[2][9]

Administrative Controls: Codifying Safe Practices

Administrative controls are the policies and procedures that support a safe work environment.

-

Standard Operating Procedures (SOPs): Develop detailed, chemical-specific SOPs for all routine processes involving this compound.

-

Training: All personnel must be trained on the specific hazards of this compound, as well as the location and use of emergency equipment, before beginning work.[9][10]

-

Designated Areas: Clearly demarcate the specific areas within the lab where this compound is handled and stored to prevent cross-contamination.[11]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection.

-

Eye Protection: Tight-sealing safety goggles are mandatory to protect against dust particles and splashes.[6] Standard safety glasses are insufficient.

-

Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for defects before use and remove them before leaving the work area.[6] Change gloves immediately if contamination is suspected.

-

Body Protection: A long-sleeved laboratory coat is required to protect skin.[6]

Standard Operating Procedures (SOPs)

The following protocols are designed to be self-validating systems, where safety is integrated into the workflow.

Protocol: Weighing and Solution Preparation

This workflow is designed to minimize aerosolization and contamination.

Caption: A four-stage workflow for safely weighing and dissolving the compound.

Storage and Inventory Management

Proper storage is critical for maintaining chemical integrity and preventing accidental exposure or reaction.

-

Receiving: Upon receipt, inspect the container for damage.

-

Labeling: Ensure the container is clearly labeled with the chemical name, date received, and all relevant GHS hazard pictograms.[12]

-

Storage: Store the container in a designated, clearly labeled secondary container in a refrigerator.[2][8] The storage area should be segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[5][9]

-

Disposal: Unused or waste material must be disposed of as hazardous chemical waste through a licensed professional service.[5] Do not discharge into waterways or sewer systems.[5]

Emergency Preparedness and Response

Anticipating and planning for emergencies is a cornerstone of laboratory safety.

Spill Management

A rapid and correct response to a spill is vital.

Caption: A decision tree for responding to a chemical spill.

For a minor spill manageable by laboratory personnel:

-

Alert others in the immediate area.

-

Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

-

Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[12]

-

Clean the spill area with soap and water.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 3: First Aid for this compound Exposure

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[2][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][8] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention from an ophthalmologist.[2][8] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[2][6] |

Always provide the Safety Data Sheet (SDS) to responding medical personnel.

References

- MATERIAL SAFETY DATA SHEET. Chemcia Scientific, LLC.

- SAFETY DATA SHEET. CymitQuimica.

- SAFETY DATA SHEET. MilliporeSigma.

- SAFETY DATA SHEET. Sigma-Aldrich.

- SAFETY DATA SHEET. LGC Standards.

- 5-Methylnicotinonitrile. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/637838]

- SAFETY DATA SHEET. Fisher Scientific.

- 6-Methoxy-5-(m-tolyl)nicotinonitrile. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177682065]

- Procedures for Safe Handling and Use of Chemicals. Mt. San Antonio College. [URL: https://www.mtsac.edu/risk/docs/procedures/Procedures_for_Safe_Handling_and_Use_of_Chemicals.pdf]

- Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10296716/]

- Handling and Storage of Chemicals | Guidelines for a US Distributor. MacsChem. [URL: https://www.macschem.com/handling-and-storage-of-chemicals/]

- 6-Methoxy-5-phenylnicotinonitrile. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177682057]

- Storage of Hazardous Substances. asecos GmbH. [URL: https://www.asecos.com/media/pdf/8d/8a/04/Brochure-TRGS-510-V2-EN.pdf]

- 5-Methoxy-2-(5-methylpyridin-3-yl)benzonitrile. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177747642]

- Chemical handling and storage procedure. Storemasta Blog. [URL: https://www.storemasta.com.au/blog/chemical-handling-and-storage-procedure]

- Toxicity Studies of Methacrylonitrile. National Toxicology Program (NTP). [URL: https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/tox_rpts/tox047.pdf]

- Chemical Safety Guide, 5th Ed. ORS, National Institutes of Health. [URL: https://www.ors.od.nih.gov/sr/dohs/Documents/Chemical%20Safety%20Guide.pdf]

- Methacrylonitrile - Acute Exposure Guideline Levels. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK207613/]

- Acetonitrile. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/acetonitrile]

- Methacrylonitrile. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/31368]

Sources

- 1. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Methacrylonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemcia.com [chemcia.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. Methacrylonitrile | C4H5N | CID 31368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. macschem.us [macschem.us]

- 10. blog.storemasta.com.au [blog.storemasta.com.au]

- 11. ors.od.nih.gov [ors.od.nih.gov]

- 12. mtsac.edu [mtsac.edu]

Chemical reactivity of the methoxy group on the pyridine ring

An In-depth Technical Guide to the Chemical Reactivity of the Methoxy Group on the Pyridine Ring

Authored by: Gemini, Senior Application Scientist

Publication Date: January 12, 2026

The methoxypyridine scaffold is a cornerstone in modern medicinal chemistry and organic synthesis. The interplay between the electron-donating methoxy group and the electron-deficient pyridine ring gives rise to a rich and nuanced reactivity profile that can be strategically exploited for molecular functionalization. This guide provides an in-depth analysis of the key chemical transformations involving the methoxy group on the pyridine ring, including its role as a leaving group in nucleophilic aromatic substitution, a directing group in metal-catalyzed reactions, and a modulator of electrophilic substitution. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic principles with field-proven insights and detailed experimental protocols to serve as a comprehensive resource for leveraging methoxypyridine chemistry in complex synthetic challenges.

Fundamental Principles: The Electronic Influence of the Methoxy Group

The reactivity of a substituted pyridine is dictated by the electronic properties of both the substituent and the heterocyclic core. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the C2 and C4 positions.[1][2]

The methoxy (-OCH₃) group exhibits a dual electronic nature:

-

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density through the sigma bond, which can decrease the basicity of the pyridine nitrogen.[3][4] This effect is distance-dependent and strongest at the ortho position.

-

Mesomeric (Resonance) Effect (+M): The oxygen's lone pairs can donate electron density into the pyridine π-system. This effect is most pronounced when the methoxy group is at the C2 or C4 position, where it can directly delocalize electron density to the ring nitrogen.

The position of the methoxy group critically determines the dominant electronic effect and, consequently, the molecule's reactivity.

-

2-Methoxypyridine: The inductive effect mitigates the basicity of the adjacent nitrogen, which can be advantageous in preventing unwanted side reactions like quaternization or protonation under acidic conditions.[4]

-

3-Methoxypyridine: The methoxy group primarily acts as an ortho-, para-directing activator for electrophilic substitution (directing to C2 and C4) and can be used as a directing group for ortho-metalation.

-

4-Methoxypyridine: The powerful +M effect significantly increases electron density in the ring and activates the nitrogen atom, making the molecule a more reactive base.[5]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing pyridines. The reaction proceeds via a high-energy Meisenheimer intermediate, and its stability dictates the reaction's feasibility.[1] Attack is favored at the C2 and C4 positions because the resulting anionic intermediate has a resonance form where the negative charge is effectively stabilized on the electronegative nitrogen atom.[1][2]

The Methoxy Group as a Nucleofuge (Leaving Group)

While halogens are traditional leaving groups in SNAr, the methoxy group can also be displaced, particularly in electron-deficient systems or under specific catalytic conditions. This transformation is highly valuable as methoxyarenes are often more readily available or offer different reactivity profiles than their halo-analogs.

Recent advancements have enabled the amination of methoxypyridines under mild, metal-free conditions. One notable method employs a sodium hydride-iodide composite, which facilitates the displacement of the methoxy group by various amines.[6][7] Another approach uses photoredox catalysis to generate a highly reactive arene cation radical, which is then susceptible to nucleophilic attack.[8]

This protocol describes the nucleophilic substitution of the methoxy group in 3-methoxypyridine with piperidine.

-

To a sealed tube, add 3-methoxypyridine (0.5 mmol, 1.0 equiv).

-

Under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 mmol, 5.0 equiv) and lithium iodide (LiI, 1.0 mmol, 2.0 equiv).

-

Add anhydrous tetrahydrofuran (THF, 0.5 mL).

-

Add piperidine (1.0 mmol, 2.0 equiv).

-

Seal the tube and heat the reaction mixture to 60 °C.

-

Stir for 8-12 hours, monitoring the reaction by TLC or LC-MS until full conversion of the starting material.

-

Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-(piperidin-1-yl)pyridine.

Causality: The NaH-LiI system is crucial. NaH acts as a superbase to deprotonate the amine nucleophile, increasing its nucleophilicity. The iodide salt is proposed to facilitate the reaction, potentially by activating the methoxy group or modifying the properties of the hydride.[6]

The Methoxy Group as a Modulator of Reactivity

When a better leaving group (e.g., a halogen) is present on the ring, the methoxy group's electronic influence becomes key. For instance, in 3-Bromo-5-Fluoro-2-Methoxypyridine, the methoxy group's electron-donating nature can modulate the reactivity of the C-Br and C-F bonds in cross-coupling and SNAr reactions.[9] The presence of a methoxy group is a common feature in pyridine-based intermediates used for the synthesis of complex pharmaceutical agents.[9][10]

Electrophilic Aromatic Substitution (SEAr)

Direct electrophilic aromatic substitution on the pyridine ring is challenging. The electronegative nitrogen deactivates the ring towards electrophiles, and under the strongly acidic conditions often required for SEAr (e.g., nitration, sulfonation), the nitrogen atom is protonated, forming a pyridinium ion.[11][12] This further deactivates the ring, making substitution nearly impossible.

Activation via N-Oxidation

A common strategy to overcome this low reactivity is the conversion of the pyridine to a pyridine N-oxide.[11] The N-oxide group is strongly activating and directs electrophiles to the C4 (para) position and, to a lesser extent, the C2 (ortho) position. The methoxy group's own directing effects will further influence the regioselectivity. For 3-methoxypyridine 1-oxide, electrophilic attack is directed to the 2-, 4-, and 6-positions.[13] After the SEAr reaction, the N-oxide can be readily deoxygenated to restore the pyridine ring.

Workflow for SEAr of Methoxypyridines

Caption: General workflow for activating methoxypyridines for SEAr.

Metal-Catalyzed Functionalization

Modern synthetic chemistry heavily relies on metal-catalyzed reactions to forge complex bonds with high precision. In this arena, the methoxy group serves as a powerful directing group for C-H activation and functionalization.

Directed Ortho-Metalation (DoM)

The methoxy group is an effective directed metalation group (DMG). It can coordinate to a strong organolithium base (like n-BuLi or LDA), directing deprotonation to the adjacent ortho position. This generates a highly reactive pyridyl anion that can be trapped with a wide variety of electrophiles, enabling precise functionalization. Studies have shown that 3-methoxypyridine can be selectively metalated at the C2 or C4 position depending on the base and reaction conditions used.[14][15]

Caption: Directed ortho-metalation of 3-methoxypyridine.

Cross-Coupling Reactions

Methoxypyridines are versatile substrates for cross-coupling reactions. While the C-O bond of the methoxy group is generally robust, it can be activated for coupling. More commonly, other functional groups on the methoxypyridine ring (e.g., halides) are used as coupling partners. The methoxy group then serves to tune the electronic properties of the substrate and influence reaction outcomes. For example, biaryl pyridines, key structures in kinase inhibitors, are often synthesized via Suzuki coupling of a bromo-methoxypyridine intermediate.[9][16]

Applications in Drug Discovery & Synthesis

The unique reactivity of the methoxy group on the pyridine ring makes it a valuable tool in drug discovery and the synthesis of natural products.

The "Masked Pyridone" Strategy

In complex total synthesis, the basicity of a pyridine or piperidine nitrogen can complicate reaction pathways. A 2-methoxypyridine can serve as a "masked" pyridone.[3] The methoxy group reduces the nitrogen's basicity, allowing other transformations to proceed without interference. In the final stages of the synthesis, the methoxy group can be cleaved (e.g., with strong acid) to reveal the corresponding pyridone tautomer. This strategy has been successfully employed in the synthesis of Lycopodium alkaloids.[3]

Modulation of Physicochemical Properties

The introduction of a methoxypyridine motif is a common strategy to optimize the drug-like properties of a lead compound. The methoxy group can improve solubility and metabolic stability. For instance, the insertion of a methoxypyridine scaffold into a series of gamma-secretase modulators for Alzheimer's disease led to compounds with improved activity and better pharmacokinetic profiles.[10]

Versatile Synthetic Intermediate

Methoxypyridines bearing other functional groups are powerful building blocks. A prime example is 2-Nitro-3-methoxypyridine, which provides multiple reaction handles for diversification.[16]

| Position | Initial Group | Transformation | Reagents | Resulting Group | Application |

| C2 | -NO₂ | Reduction | H₂, Pd/C or SnCl₂ | -NH₂ | Amide coupling, Diazotization |

| C2 | -NH₂ | Sandmeyer Reaction | NaNO₂, HBr | -Br | Suzuki/Sonogashira Coupling |

| C2 | -NO₂ | SNAr | NaOR, NaSR | -OR, -SR | Ether/Thioether Synthesis |

This multi-faceted reactivity allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[16]

Conclusion

The chemical reactivity of the methoxy group on a pyridine ring is a study in nuance, governed by a delicate balance of inductive and resonance effects, which are in turn dictated by the group's position. Far from being a simple spectator, the methoxy group can act as a leaving group under modern catalytic conditions, a powerful directing group for C-H functionalization, an electronic modulator for substitutions elsewhere on the ring, and a strategic masking group in complex synthesis. A thorough understanding of these principles is indispensable for researchers and scientists aiming to design efficient synthetic routes and develop novel therapeutics based on the privileged methoxypyridine scaffold.

References

-

4‐Methoxypyridine N‐oxide . ResearchGate. [Link]

-

Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes . National Institutes of Health (NIH). [Link]

-

Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups . Journal of the American Chemical Society. [Link]

-

2‐Methoxy Pyridine . ResearchGate. [Link]

-

Nucleophilic Amination of Methoxypyridines by a Sodium Hydride-Iodide Composite . DR-NTU, Nanyang Technological University. [Link]

-

The Role of Halogenated Pyridines in Modern Drug Discovery . Ningbo Inno Pharmchem Co., Ltd.. [Link]

-

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties . New Journal of Chemistry. [Link]

-

2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties . New Journal of Chemistry (RSC Publishing). [Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators . Bioorganic & Medicinal Chemistry. [Link]

-

Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R . National Institutes of Health (NIH). [Link]

-

Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch . CCS Chemistry. [Link]

-

Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis . Journal of the Chemical Society B (RSC Publishing). [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions . National Institutes of Health (NIH). [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles . MDPI. [Link]

-

Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines . National Institutes of Health (NIH). [Link]

-

Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines . ACS Publications. [Link]

-

Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids . National Institutes of Health (NIH). [Link]

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine . YouTube. [Link]

-

Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory . New Journal of Chemistry (RSC Publishing). [Link]

-

Calculated pKa(THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP . ResearchGate. [Link]

-

Electrophilic aromatic substitution . Wikipedia. [Link]

-

The mechanism of the electrophilic substitution of heteroaromatic compounds. Part X. Acid-catalysed hydrogen exchange at the α-, β-, and γ-positions of substituted pyridine 1-oxides . Journal of the Chemical Society B (RSC Publishing). [Link]

-

Pyridine, 3-methoxy- . NIST WebBook. [Link]

-

(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity . YouTube. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions . Master Organic Chemistry. [Link]

-

Electrophilic Aromatic Substitution: The Role of Electronically Excited States . ResearchGate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. exsyncorp.com [exsyncorp.com]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part X. Acid-catalysed hydrogen exchange at the α-, β-, and γ-positions of substituted pyridine 1-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. test.chempanda.com [test.chempanda.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Role of the Nitrile Group in the Chemistry of 5-Methoxynicotinonitrile

An In-Depth Technical Guide

Abstract: 5-Methoxynicotinonitrile (CAS No. 298204-74-7) is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science.[1] Its synthetic utility is largely dictated by the interplay between the electron-donating methoxy group and the electron-withdrawing nitrile functionality on the pyridine core. This guide provides an in-depth technical exploration of the nitrile group's role in the reactions of this compound. We will dissect its profound influence on the electronic landscape of the pyridine ring, its versatility as a synthetic handle for functional group interconversions, and its directive effects in complex catalytic processes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold in their work.

Core Directive: The Nitrile Group as an Electronic Modulator

The nitrile (-C≡N) group is a powerful electron-withdrawing group (EWG) that fundamentally alters the electronic character of the pyridine ring through a combination of inductive and resonance effects.[2]

-

Inductive Effect (-I): The high electronegativity of the nitrogen atom in the cyano group pulls electron density away from the attached carbon atom. This effect is propagated through the sigma (σ) bonds, reducing the overall electron density of the pyridine ring.[2]

-

Resonance Effect (-M): The nitrile group can participate in the π-system of the pyridine ring, delocalizing the ring's π-electrons onto the nitrile nitrogen. This creates resonance structures that place a partial positive charge on the ring carbons, further deactivating the system towards electrophilic attack.[2]

This strong electron-withdrawing nature has two major consequences for the reactivity of the this compound core:

-

Reduced Basicity: The electron density on the pyridine ring nitrogen is significantly decreased, making it less available to accept a proton. This lowers its pKa value, rendering it a weaker base compared to unsubstituted pyridine.[2]

-

Altered Reactivity in Aromatic Substitution:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The pyridine ring is already electron-deficient compared to benzene. The addition of a potent EWG like the nitrile group further diminishes its reactivity towards electrophiles, often requiring harsh conditions for reactions like nitration or halogenation.[2][3]

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it more susceptible to attack by nucleophiles. The nitrile group helps to stabilize the negative charge in the Meisenheimer complex intermediate, thereby facilitating SNAr reactions, particularly if a good leaving group is present at the ortho or para positions relative to the ring nitrogen.[2]

-

Caption: Resonance delocalization in the cyanopyridine core.

Quantitative Impact on Basicity

To contextualize the electronic influence, the following table compares the pKa values of related pyridine compounds.

| Compound | pKa | Rationale for Change |

| Pyridine | 5.25 | Baseline basicity. |

| 3-Cyanopyridine | 1.45 | Strong electron-withdrawal by the nitrile group significantly reduces electron density on the ring nitrogen, lowering basicity.[2] |

| 3-Methoxypyridine | 4.88 | The electron-donating methoxy group slightly increases basicity compared to 3-cyanopyridine, but its effect is less pronounced than the nitrile's. |

| This compound | ~1.0-1.5 (Est.) | The combined, opposing effects of the methoxy (donating) and nitrile (withdrawing) groups result in a strongly reduced basicity, dominated by the nitrile's influence. |

The Nitrile Group as a Versatile Synthetic Handle

Beyond its electronic modulation of the ring, the nitrile group is a supremely versatile functional group that serves as a gateway to a variety of other essential functionalities.[4] This synthetic plasticity is a primary reason for its prevalence in drug discovery programs.

Hydrolysis to Amides and Carboxylic Acids

The nitrile can be hydrolyzed under acidic or basic conditions to first yield the corresponding amide (5-methoxynicotinamide) and, upon further reaction, the carboxylic acid (5-methoxynicotinic acid).[5] These transformations are fundamental for introducing hydrogen bond donors/acceptors or for subsequent coupling reactions.

-

Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv.).

-

Reagent Addition: Add a solution of concentrated sulfuric acid (e.g., 5-10 equiv.) in water.

-

Reaction: Heat the mixture to reflux (typically 100-120 °C). Monitor the reaction progress by TLC or LC-MS. For the amide, shorter reaction times are used. For the carboxylic acid, the reaction is driven to completion.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., aq. NaOH or NaHCO₃) to the appropriate pH to precipitate the product.

-

Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield the desired product.

Caption: Workflow for the hydrolysis of this compound.

Reduction to Primary Amines

The reduction of the nitrile group provides a direct route to primary amines, which are critical building blocks in medicinal chemistry. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.[5][6]

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a suspension of LiAlH₄ (1.5-2.0 equiv.) in an anhydrous ether solvent (e.g., THF or Diethyl Ether).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equiv.) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up (Fieser method): Cool the reaction to 0 °C. Sequentially and carefully add water (X mL), followed by 15% aq. NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular precipitate forms.

-

Isolation: Filter the mixture through a pad of Celite®, wash the filter cake with the ether solvent, and concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography.

Conversion to Ketones via Organometallic Addition

The electrophilic carbon of the nitrile is susceptible to attack by carbon nucleophiles such as Grignard or organolithium reagents.[6] The resulting imine salt intermediate is then hydrolyzed during aqueous work-up to yield a ketone. This reaction is a powerful C-C bond-forming strategy.

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF).

-

Reagent Addition: Cool the solution to 0 °C. Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equiv.) dropwise.

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature over 1-2 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Hydrolysis & Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude imine can be hydrolyzed to the ketone by stirring with dilute aqueous acid (e.g., 1M HCl). Purify the resulting ketone by flash chromatography.

Directive Role in Advanced Synthetic Methodologies

The strong electronic influence of the nitrile group can be harnessed to facilitate reactions at other positions on the pyridine ring. This is particularly evident in modern transition-metal-catalyzed cross-coupling reactions. While this compound itself does not have a leaving group for coupling, its analogues, such as 2-bromo-5-methoxynicotinonitrile, demonstrate the nitrile's directive power.

In such a system, the electron-withdrawing nitrile group enhances the electrophilicity of the carbon-halogen bond, making it more susceptible to the initial oxidative addition step in catalytic cycles like the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions.[7][8] This leads to more efficient and often milder reaction conditions.

Caption: Nitrile group enhances the oxidative addition step.

Significance in Medicinal Chemistry and Drug Design

The nitrile group is a highly valued pharmacophore in drug development, and its inclusion in a scaffold like this compound offers several advantages:

-

Hydrogen Bond Acceptor: The lone pair on the sp-hybridized nitrogen can act as a hydrogen bond acceptor, engaging in crucial binding interactions with protein targets.[9]

-

Metabolic Stability: The C≡N triple bond is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[9]

-

Bioisostere: Due to its linear geometry and dipole moment, the nitrile group often serves as a bioisostere for a ketone or an alkyne, allowing chemists to fine-tune a molecule's properties while maintaining its core binding interactions.[9]

-

Scaffold Polarization: The strong dipole of the nitrile can polarize the aromatic ring system, enhancing π-π stacking or other non-covalent interactions within a protein's active site.[9]

Numerous pharmaceuticals and clinical candidates incorporate the cyanopyridine motif, where the nitrile group is essential for their biological activity, often as inhibitors of kinases or other enzymes.[7][10][11]

Conclusion

The nitrile group in this compound is far more than a simple functional group; it is a master controller of the molecule's chemical behavior. It fundamentally reshapes the electronic landscape of the pyridine ring, dictating its reactivity towards both electrophiles and nucleophiles. Simultaneously, it offers a rich platform for synthetic transformations, enabling its conversion into amines, amides, carboxylic acids, and ketones. This strategic combination of electronic modulation and synthetic versatility makes this compound and related cyanopyridines powerful and indispensable tools for scientists in the pursuit of novel therapeutics and advanced materials.

References

- The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide. (2025). Benchchem.

- Synthesis of Substituted Nicotinonitriles: Leveraging 5-Bromo-2-methoxynicotinonitrile as a Vers

- A Comparative Analysis of Reaction Kinetics for 5-Bromo-2-methoxynicotinonitrile. (2025). Benchchem.

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions.

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). RSC Publishing.

- Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (n.d.). Pro-synthesis.

- Heterocyclic Amines. (2024). Chemistry LibreTexts.

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

- This compound CAS NO.298204-74-7. (n.d.). Wuhan Chemwish Technology Co., Ltd.

- Cycloaddition. (n.d.). Wikipedia.

- The [3+2]Cycloaddition Reaction. (n.d.). University of Regensburg.

- Reactions of Nitriles. (n.d.). Chemistry Steps.

- Chemistry of Nitriles. (2023). Chemistry LibreTexts.

-

Wang, L., Zhang, J., Li, Y., & Liu, H. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1299-1323. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1647. [Link]

Sources

- 1. This compound, CasNo.298204-74-7 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxynicotinonitrile: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of a Substituted Pyridine Core

5-Methoxynicotinonitrile, a specialized pyridine-based intermediate, is gaining traction within the medicinal chemistry community. Its unique electronic and structural features, characterized by the methoxy group at the 5-position and the nitrile at the 3-position of the pyridine ring, render it a valuable building block for the synthesis of novel therapeutic agents.[1] The nicotinonitrile (3-cyanopyridine) scaffold itself is a well-established privileged structure in drug design, found in several marketed drugs and numerous clinical candidates.[2] This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its potential applications as a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties of a scaffold is fundamental to its application in drug design. While extensive experimental data for this compound is not widely published, its key properties can be derived from available data and computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-methoxypyridine-3-carbonitrile | PubChem[3] |

| CAS Number | 298204-74-7 | PubChem[3] |

| Molecular Formula | C₇H₆N₂O | PubChem[3] |

| Molecular Weight | 134.14 g/mol | PubChem[3] |

| Appearance | Off-white crystalline powder (inferred) | [1] |

| Melting Point | 84-87°C (for the isomeric 5-Methoxy-2-cyanopyridine) | |

| Solubility | Good solubility in organic solvents (inferred) | [1] |

| SMILES | COC1=CC(=CN=C1)C#N | PubChem[3] |

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity, Oral (Category 3) with the hazard statement H301: Toxic if swallowed .[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Proposed Protocol

Proposed Two-Step Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methoxypyridine [4]

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), carefully add methanol (1.2 equivalents) at room temperature.

-

Heat the resulting solution to 60°C.

-

Add 3,5-dibromopyridine (1.0 equivalent) and heat the reaction mixture to 90°C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-methoxypyridine.

Step 2: Cyanation to this compound (Analogous to known cyanation reactions of bromopyridines)

-

In a flame-dried flask under an inert atmosphere, combine 3-bromo-5-methoxypyridine (1.0 equivalent) and copper(I) cyanide (1.2 equivalents) in anhydrous DMF.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour into an aqueous solution of ethylenediamine and water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Applications in Medicinal Chemistry

The true value of this compound lies in its potential as a versatile scaffold for the synthesis of compound libraries for high-throughput screening and lead optimization. The nicotinonitrile moiety is a known pharmacophore in a variety of biologically active molecules.[5][6]

As a Scaffold for Kinase Inhibitors

The pyridine ring is a common structural motif in kinase inhibitors, often acting as a hinge-binding element. The nitrile group can act as a hydrogen bond acceptor, while the methoxy group can be used to modulate solubility and electronic properties, or as a handle for further functionalization. The core can be elaborated through various synthetic transformations.

Caption: Elaboration of the this compound scaffold.

Potential Kinase Targets:

-

PI3K/mTOR: Several methoxypyridine derivatives have shown potent inhibitory activity against PI3K/mTOR, key regulators of cell growth and survival.[7]

-

VEGFR-2: Pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of VEGFR-2, a crucial receptor tyrosine kinase in angiogenesis.[8]

-

Other Kinases: The nicotinonitrile scaffold is present in a wide range of kinase inhibitors, suggesting that derivatives of this compound could be screened against a broad panel of kinases implicated in cancer and other diseases.

In the Development of Other Therapeutic Agents

The versatility of the this compound scaffold extends beyond kinase inhibition. Substituted pyridines are known to exhibit a wide range of biological activities.

-

Antimicrobial Agents: Nicotinonitrile derivatives have demonstrated antibacterial and antifungal properties.[1][5]

-

Antiviral Compounds: Some nicotinonitrile-based nucleoside analogues have shown activity against SARS-CoV and influenza A.[6]

-

CNS-active Agents: The pyridine nucleus is a common feature in drugs targeting the central nervous system.

Proposed Biological Evaluation Workflow

For researchers interested in exploring the therapeutic potential of novel compounds derived from this compound, a systematic biological evaluation workflow is recommended.

Caption: A general workflow for the biological evaluation of this compound derivatives.

Key Experimental Protocols

1. Kinase Inhibition Assay (Example: PI3Kα)

-

Utilize a commercially available PI3Kα HTRF assay kit.

-

Prepare a dilution series of the test compounds in DMSO.

-

In a 384-well plate, add the test compound, PI3Kα enzyme, and ATP.

-

Initiate the reaction by adding the substrate (e.g., PIP2).

-

Incubate at room temperature for the recommended time.

-

Stop the reaction and add the detection reagents.

-

Read the plate on an HTRF-compatible reader and calculate IC₅₀ values.

2. Antibacterial Susceptibility Testing (Broth Microdilution)

-

Prepare a twofold serial dilution of the test compounds in Mueller-Hinton broth in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its straightforward, albeit not yet fully optimized, synthesis and the proven track record of the nicotinonitrile core in drug discovery provide a solid foundation for its use in generating novel, biologically active compounds. Future research should focus on the development of a robust and scalable synthesis of this compound, followed by the systematic exploration of its chemical space through the creation of diverse compound libraries. Screening these libraries against a wide range of biological targets, particularly kinases, is likely to yield novel hit compounds for further development into next-generation therapeutics.

References

-

Mohammed, M. M., Ibraheem, H. H., & Hussein, A. A. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795(1), 012022. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., Li, J., & Zhang, J. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2695. [Link]

-

Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A.-A. A. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 6(13), 9185–9197. [Link]

-

El-Kalyoubi, S., Fayed, E. A., & El-Sayed, I. E.-T. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Molecules, 19(11), 18888–18903. [Link]

-

Amerigo Scientific. (n.d.). 5-Bromo-2-methoxypyridine-3-carbonitrile (97%). Retrieved from [Link]

-

Eissa, I. H., Mahdy, H. A., & El-Zahabi, M. A. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(35), 22695–22715. [Link]

-

PubChem. (n.d.). 5-Methoxypyridine-3-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Stenutz. (n.d.). methyl 5-methoxypyridine-3-carboxylate. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Pyridinecarbonitrile, 5-Methoxy. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

5-Methoxynicotinonitrile: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 5-Methoxynicotinonitrile Core

In the landscape of modern medicinal and agricultural chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents and agrochemicals. Within the diverse family of pyridine-based building blocks, this compound has emerged as a particularly valuable synthon. Its strategic arrangement of a methoxy group, a nitrile moiety, and the inherent reactivity of the pyridine ring offers a versatile platform for the construction of a wide array of complex heterocyclic systems. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in the synthesis of novel heterocyclic compounds.